Methyl 3-benzoylpropionate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-oxo-4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRCVKWYKYJEIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179976 | |
| Record name | Benzenebutanoic acid, gamma-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25333-24-8 | |
| Record name | Benzenebutanoic acid, gamma-oxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025333248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-benzoylpropionate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27900 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenebutanoic acid, gamma-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies
Reduction Reactions
The reduction of the ketone in Methyl 3-benzoylpropionate to a secondary alcohol yields Methyl 4-hydroxy-4-phenylbutanoate, a chiral γ-hydroxy ester. The stereochemical outcome of this reduction is of significant interest for the synthesis of enantiomerically pure compounds.
The synthesis of specific stereoisomers of γ-hydroxy esters from γ-keto esters like this compound is frequently accomplished through chiral ligand-mediated reductions. These methods employ a chiral catalyst to influence the stereochemical course of the reaction, leading to the preferential formation of one enantiomer over the other.
One prominent class of catalysts for this transformation is oxazaborolidines, as used in the Corey-Bakshi-Shibata (CBS) reduction. In this method, a chiral oxazaborolidine catalyst, generated in situ from a chiral amino alcohol, coordinates with a borane (B79455) source (e.g., BH₃-THF). This complex then directs the delivery of a hydride to one face of the ketone carbonyl, resulting in a highly enantioselective reduction. While this is a general method for prochiral ketones, it is a key strategy for producing chiral alcohols from substrates like this compound. nih.gov
Biocatalysis offers another powerful approach. Ketoreductase (KRED) enzymes are widely used for the asymmetric reduction of ketones. frontiersin.org The enzyme's active site acts as a complex chiral ligand, precisely orienting the substrate relative to a cofactor (typically NADPH or NADH) to achieve exceptionally high levels of stereoselectivity. The reduction of linear β,δ-diketo esters has been achieved using KREDs, indicating the applicability of this method to the structurally similar γ-keto ester, this compound. frontiersin.org
Achieving high stereoselectivity and enantioselectivity is crucial for the synthesis of pharmaceutical intermediates. Research into the reduction of related keto esters demonstrates the potential for producing specific isomers of Methyl 4-hydroxy-4-phenylbutanoate.
Enzymatic methods, particularly using ketoreductases, are highly effective. Through dynamic kinetic resolution (DKR), KREDs can convert a racemic or prochiral ketone into a single stereoisomer of the corresponding alcohol with high diastereomeric and enantiomeric excess. frontiersin.org For example, studies on the reduction of the related compound ethyl 2-oxo-4-phenylbutyrate using a carbonyl reductase (CpCR) coupled with a glucose dehydrogenase (GDH) for cofactor regeneration resulted in a 98.3% conversion to the chiral alcohol with an enantiomeric excess (ee) of 99.9%. nih.gov This highlights the power of biocatalytic systems for such transformations.
The choice of enzyme or catalyst is critical as it dictates which stereoisomer is formed. Different ketoreductases can exhibit opposite stereopreferences, allowing for the selective synthesis of either the (R) or (S) enantiomer of the γ-hydroxy ester.
Table 1: Conceptual Illustration of Stereoselective Reduction of this compound This table illustrates the principle of stereoselective catalysis. Specific results for this compound may vary.
| Catalyst System | Target Product | Expected Selectivity | Reference Principle |
| (S)-CBS Catalyst + Borane | (R)-Methyl 4-hydroxy-4-phenylbutanoate | High enantioselectivity | Chiral oxazaborolidine directs hydride attack. nih.gov |
| Ketoreductase A (KRED-A) | (R)-Methyl 4-hydroxy-4-phenylbutanoate | High enantiomeric excess (>99% ee) | Enzyme active site provides chiral environment. frontiersin.orgnih.gov |
| Ketoreductase B (KRED-B) | (S)-Methyl 4-hydroxy-4-phenylbutanoate | High enantiomeric excess (>99% ee) | Different enzyme with opposite stereopreference. frontiersin.org |
Dehydrogenation Reactions
This compound can undergo dehydrogenation to introduce a double bond, forming the corresponding α,β-unsaturated carbonyl compound. This reaction is a valuable transformation for creating key intermediates used in further organic synthesis.
Direct aerobic α,β-dehydrogenation provides an atom-economical alternative to traditional multi-step methods for synthesizing enones. Current time information in Bangalore, IN. This process uses molecular oxygen as the terminal oxidant, with water as the only byproduct. Current time information in Bangalore, IN. When applied to this compound, this reaction yields Methyl 4-oxo-4-phenylbut-2-enoate. Research has shown that this dehydrogenation can be performed efficiently, affording the product with a notable preference for the trans-isomer. In one study, the dehydrogenation of this compound resulted in the expected α,β-unsaturated ester with a trans:cis isomeric ratio of 13:1. Current time information in Bangalore, IN.
The success of direct aerobic dehydrogenation relies on a suitable catalyst system. A highly effective system for the α,β-dehydrogenation of ketones and aldehydes is composed of Palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) and 4,5-diazafluorenone as a ligand, using dimethyl sulfoxide (B87167) (DMSO) as the solvent. Current time information in Bangalore, IN. This catalytic system has proven effective for a range of substrates, including acyclic ketones like this compound. Current time information in Bangalore, IN.nih.gov The combination of the palladium salt and the specific nitrogen-containing ligand is crucial for the catalyst's activity and stability under aerobic conditions. Current time information in Bangalore, IN.nih.gov
Table 2: Aerobic Dehydrogenation of this compound
| Substrate | Catalyst System | Oxidant | Product | Yield | Isomeric Ratio (trans:cis) | Reference |
| This compound | 5 mol% Pd(TFA)₂, 5 mol% 4,5-Diazafluorenone | O₂ (1 atm) | Methyl 4-oxo-4-phenylbut-2-enoate | 87% | 13:1 | Current time information in Bangalore, IN. |
Mechanistic Insights into C-H Bond Cleavage in Dehydrogenation
Mechanistic studies of the Pd(TFA)₂/4,5-diazafluorenone catalyzed dehydrogenation provide insight into the reaction pathway. For the dehydrogenation of ketones, it has been determined that the cleavage of the α-C–H bond of the ketone is the turnover-limiting step of the catalytic cycle. Current time information in Bangalore, IN. This step is considered the most challenging part of the reaction, likely proceeding through the formation of a palladium enolate intermediate. The higher pKa of the α-C–H bond in ketones compared to aldehydes explains why their dehydrogenation can be more difficult. Current time information in Bangalore, IN. The role of the 4,5-diazafluorenone ligand is believed to be critical in facilitating this C-H activation step and stabilizing the palladium catalyst throughout the oxidative process.
Nucleophilic Addition Reactions
The carbonyl group and the γ-position relative to the ester in this compound make it an ideal precursor for cyclization reactions, particularly through nucleophilic addition mechanisms to form heterocyclic systems.
While direct conversion to a pyridinium (B92312) salt is a multi-step process, this compound is a suitable precursor for the synthesis of substituted pyridines, which can subsequently be converted to pyridinium salts. The general approach involves a condensation reaction reminiscent of the Hantzsch pyridine (B92270) synthesis, where the γ-ketoester serves as a 1,5-dicarbonyl equivalent.
The synthesis typically proceeds through an initial formation of a dihydropyridine (B1217469) (DHP) intermediate. In a one-pot, multi-component reaction, this compound can react with an aldehyde, an amine (or ammonia (B1221849) source like ammonium (B1175870) acetate), and another active methylene (B1212753) compound. nih.gov Alternatively, a simplified pathway involves the reaction of the γ-ketoester with an enamine or an equivalent that provides the remaining atoms for the pyridine ring. The resulting dihydropyridine is a partially saturated heterocyclic compound which is often stable and isolable. nih.gov To form the final pyridinium salt, two subsequent transformations are necessary: aromatization and N-alkylation/quaternization.
The dihydropyridine intermediates derived from this compound can undergo further transformations to yield fully aromatic pyridines and their corresponding salts.
Dehydrogenation: The conversion of the dihydropyridine ring to a stable aromatic pyridine ring is an oxidation process. This can be achieved using a wide array of oxidizing agents. nih.gov Common methods include the use of nitric acid, chromium trioxide, or chloranil. More modern and milder methods employ palladium catalysts researchgate.net or enzymatic systems, such as laccase with molecular oxygen, providing an environmentally benign pathway to the pyridine derivative. rsc.org
Alkylation: Alkylation can occur either on the dihydropyridine intermediate or on the final pyridine product.
N-Alkylation of Dihydropyridines: 1,4-dihydropyridines can be N-alkylated directly. This is typically accomplished by treating the dihydropyridine with a strong base, such as sodium hydride (NaH), to deprotonate the nitrogen, followed by the addition of an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide). researchgate.net This pathway leads to N-alkylated 1,4-dihydropyridine (B1200194) derivatives. nih.gov
Quaternization of Pyridines: Once the dihydropyridine is dehydrogenated to the corresponding pyridine, the nitrogen atom can be quaternized by reacting it with an alkyl halide. This reaction forms a stable N-alkylpyridinium salt. researchgate.netgoogle.com This method is fundamental for producing a wide variety of pyridinium salts with diverse applications. rsc.org
These sequential reactions—cyclization, dehydrogenation, and alkylation—transform the relatively simple this compound molecule into complex and functionally diverse pyridinium salt structures.
Derivatization and Functionalization
Beyond forming pyridines, the functional groups within this compound allow for a range of derivatization reactions, including the synthesis of other heterocycles and the introduction of new functional groups.
The synthesis of thiazole (B1198619) derivatives from this compound is readily achieved via the well-established Hantzsch thiazole synthesis. mdpi.comgoogle.com This method requires two key reactants: an α-haloketone and a thioamide.
The necessary α-haloketone intermediate, methyl 3-bromo-4-oxo-4-phenylbutanoate , can be prepared by the selective bromination of this compound at the carbon atom adjacent to the ketone (the α-carbon). sigmaaldrich.com
Once the α-bromo ketone is formed, it undergoes a cyclocondensation reaction with a thioamide, such as thiourea (B124793) or a substituted thioamide. The mechanism involves the nucleophilic attack of the sulfur atom from the thioamide onto the carbon bearing the bromine, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.comresearchgate.net This reaction provides a direct route to 4-substituted thiazoles where the substituent is derived directly from the backbone of the original ketoester.
Halogen atoms can be introduced onto the this compound molecule at two principal locations: the aliphatic chain or the aromatic ring. The reaction conditions dictate the site of halogenation.
α-Halogenation: As mentioned previously, the methylene group adjacent to the benzoyl ketone is activated and susceptible to electrophilic halogenation under acidic conditions. The reaction proceeds through an enol intermediate. The rate of bromination of the parent acid, 4-oxo-4-phenylbutanoic acid, has been shown to be dependent on the concentration of the acid and the substrate, but independent of the bromine concentration, which is characteristic of rate-limiting enolization. derpharmachemica.comorientjchem.org This allows for the specific synthesis of compounds like methyl 3-bromo-4-oxo-4-phenylbutanoate. sigmaaldrich.com
Aromatic Ring Halogenation: The phenyl group can undergo electrophilic aromatic substitution. The benzoyl group is an electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta position. Therefore, reacting this compound with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), at room temperature would result in the formation of methyl 3-(3-bromobenzoyl)propionate. libretexts.org
The carboxylate form of this compound (3-benzoylpropanoate, bp) readily forms coordination complexes with metal ions. Of particular interest are the complexes formed with rare earth (RE) elements, which have been studied for their structural properties and potential applications, such as in corrosion inhibition.
These complexes are typically synthesized via a metathesis reaction between a soluble rare earth salt (e.g., rare earth chloride) and the sodium salt of the ligand, sodium 3-benzoylpropanoate. researchgate.netresearchgate.net The resulting complexes often precipitate from aqueous solutions. Studies on a series of these complexes show they generally adopt the formula [RE(bp)₃(H₂O)ₙ] , where the number of coordinated water molecules (n) can vary depending on the specific rare earth ion. researchgate.netresearchgate.net
Single-crystal X-ray diffraction analyses have revealed that these complexes often form one-dimensional coordination polymers in the solid state. In these structures, the 3-benzoylpropanoate ligands act as bridges between the rare earth metal centers. The carboxylate group coordinates to the metal ions, while the benzoyl group's carbonyl oxygen typically remains uncoordinated, though it may participate in hydrogen bonding with the coordinated water molecules. researchgate.net The coordination number of the rare earth ion is typically high, for instance, 9-coordinate for cerium and neodymium complexes, and 10-coordinate for the larger lanthanum ion. researchgate.netresearchgate.net
Table 1: Structural Features of Rare Earth 3-Benzoylpropanoate Complexes [RE(bp)₃(H₂O)ₙ]
| Rare Earth Ion (RE) | Formula | Coordination Number | Structural Motif | Reference |
|---|---|---|---|---|
| Lanthanum (La) | [La(bp)₃(H₂O)₂] | 10 | 1-D Coordination Polymer | researchgate.netresearchgate.net |
| Cerium (Ce) | [Ce(bp)₃(H₂O)] | 9 | 1-D Coordination Polymer | researchgate.netresearchgate.net |
| Praseodymium (Pr) | [Pr(bp)₃(H₂O)] | 9 (inferred) | Isomorphous with Ce complex | researchgate.netresearchgate.net |
| Neodymium (Nd) | [Nd(bp)₃(H₂O)] | 9 | 1-D Coordination Polymer | researchgate.netresearchgate.net |
| Ytterbium (Yb) | [Yb(bp)₃(H₂O)] | 9 (inferred) | Isomorphous with Ce complex | researchgate.netresearchgate.net |
| Yttrium (Y) | [Y(bp)₃(H₂O)] | 9 (inferred) | Isomorphous with Ce complex | researchgate.netresearchgate.net |
Ester Hydrolysis to 3-Benzoylpropionic Acid
The hydrolysis of this compound is a fundamental chemical transformation that converts the methyl ester into its corresponding carboxylic acid, 3-Benzoylpropionic acid. This reaction is a classic example of ester hydrolysis, a process of significant importance in organic synthesis for the preparation of carboxylic acids from their ester derivatives. medchemexpress.com
The general mechanism for acid-catalyzed ester hydrolysis begins with the protonation of the carbonyl oxygen of the ester. rsc.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and the elimination of a molecule of alcohol (in this case, methanol), followed by deprotonation to regenerate the acid catalyst and form the carboxylic acid product. rsc.org The entire process is reversible and the position of the equilibrium can be influenced by the reaction conditions. rsc.org
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. It involves the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH) on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol (B129727). A final acidification step is required to protonate the carboxylate salt and isolate the final 3-Benzoylpropionic acid. orgsyn.org
Detailed research on analogous compounds demonstrates the typical conditions for this type of transformation. For instance, the hydrolysis of a similar benzoyl-containing methyl ester was effectively carried out by heating the ester under reflux with sodium hydroxide in an aqueous methanol solution for several hours. chemspider.com After the reaction mixture is cooled, the addition of a strong acid, such as concentrated hydrochloric acid, precipitates the carboxylic acid product, which can then be isolated by filtration. chemspider.com This procedure resulted in a high yield of the corresponding acid. chemspider.com
The key components of this reaction are summarized in the table below.
Table 1: Key Compounds in the Hydrolysis of this compound
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
|---|---|---|---|---|
| This compound | methyl 4-oxo-4-phenylbutanoate | C₁₁H₁₂O₃ | 192.21 | Reactant (Ester) |
Data sourced from PubChem CID 141190 & 72871. nih.govnih.gov
The following table outlines representative conditions for the hydrolysis of a methyl ester to its corresponding carboxylic acid, based on established laboratory procedures for similar structures.
Table 2: Illustrative Reaction Conditions for Ester Hydrolysis
| Parameter | Condition | Source |
|---|---|---|
| Reagent | Sodium Hydroxide (NaOH) | chemspider.com |
| Solvent | Water (H₂O) and Methanol (CH₃OH) | chemspider.com |
| Temperature | Reflux | chemspider.com |
| Reaction Time | 4 hours | chemspider.com |
| Workup | Addition of concentrated Hydrochloric Acid (HCl) | chemspider.com |
Mechanistic Investigations of Reactions Involving Methyl 3 Benzoylpropionate
Catalytic Mechanism Elucidation
The catalytic transformation of Methyl 3-benzoylpropionate is a subject of significant interest, with research pointing towards the involvement of specific ions and compounds in directing reaction pathways. The elucidation of these mechanisms has been furthered by computational and crystallographic methods.
Role of Chloride Ions and Olefinic Compounds in Catalysis
Chloride ions (Cl⁻) are known to play a crucial role in various catalytic processes, often acting as a Lewis base or a nucleophilic catalyst. In the context of reactions involving esters, chloride ions can influence reaction rates and selectivities. For instance, in acid-catalyzed biomass dehydration, the addition of chloride salts has been shown to increase reactivity by stabilizing protonated transition states. nih.gov This is attributed to the high localized negative charge on the chloride anion, which allows it to approach and stabilize carbocationic intermediates. nih.gov While direct studies on this compound are not extensively documented, it is plausible that chloride ions could participate in its reactions by interacting with electrophilic centers, such as the carbonyl carbon, or by facilitating proton transfer steps in acid-catalyzed reactions. nih.govsamaterials.commdpi.com The use of chloride ions as catalysts for dehydrochlorination reactions further highlights their potential to act as a base in relevant systems. acs.org
Olefinic compounds, on the other hand, can act as promoters or ligands in metal-catalyzed reactions. libretexts.orgmdpi.com In processes like the Fischer-Tropsch synthesis, promoters can alter the dispersion and interaction of active metal sites. nih.gov For reactions involving this compound, olefinic compounds could potentially coordinate to a metal catalyst, thereby influencing the steric and electronic environment around the active site and directing the stereochemical outcome of the reaction. nih.gov Furthermore, in the context of radical reactions, olefins are key reaction partners for radical addition, a pathway relevant to the chemistry of this compound. nih.gov
Quantum Chemical Calculations in Mechanistic Studies
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become an invaluable tool for elucidating reaction mechanisms. nih.gov These methods allow for the theoretical investigation of reaction pathways, transition state structures, and the relative energies of intermediates and products. nih.gov For β-keto esters, such as this compound, quantum chemical calculations can provide insights into their reactivity and the potential for quorum-sensing inhibition by modeling their interaction with biological receptors. nih.gov
Studies on related keto-esters demonstrate the power of these computational approaches. For example, DFT calculations have been used to study the tautomeric forms of β-keto esters and to confirm their existence predominantly in the keto form. nih.gov In the context of reaction mechanisms, these calculations can help to understand stereoselective transformations by modeling the transition states of, for example, intramolecular aldol (B89426) additions. nih.gov For the alcoholysis of α-keto esters, mechanistic studies have employed computational methods to investigate the formation of hemiacetal intermediates. koreascience.kr Although specific quantum chemical studies detailing the complete mechanistic pathways for reactions of this compound are not widely published, the principles derived from studies of similar molecules, such as other β-keto esters and cytosine tautomers, are applicable. nih.govnih.gov
X-ray Crystallography in Determining Catalytic Mechanisms
X-ray crystallography provides definitive structural information about molecules in their solid state, including the three-dimensional arrangement of atoms in reaction intermediates and catalyst-substrate complexes. researchgate.netresearchgate.netnih.gov This information is critical for understanding the steric and electronic factors that govern a catalytic reaction. For instance, X-ray crystal structure analysis of enzyme-bound intermediates has been instrumental in elucidating reaction coordinates, such as in the case of 1-deoxy-d-xylulose (B118218) 5-phosphate synthase. nih.gov
Kinetic Studies of Reactions
The study of reaction kinetics provides quantitative data on reaction rates and the factors that influence them, offering deep insights into reaction mechanisms.
Hydrolysis Kinetics in Aqueous Alkaline Media
The alkaline hydrolysis of esters is a classic reaction in organic chemistry, and its kinetics are often studied to understand structure-reactivity relationships. The Hammett equation is a valuable tool in this regard, correlating the reaction rates of a series of substituted aromatic compounds with the electronic properties of the substituents. wikipedia.orglibretexts.orgresearchgate.net The equation is given by:
log(k/k₀) = ρσ
where k is the rate constant for a substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ (rho) is the reaction constant (which is characteristic of the reaction type and conditions). wikipedia.org
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize a negative charge that develops in the transition state. wikipedia.org The alkaline hydrolysis of benzoates typically has a large positive ρ value, consistent with a mechanism involving the rate-determining attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org
While specific kinetic data for the alkaline hydrolysis of this compound is not extensively published, studies on related compounds provide valuable insights. For example, the alkaline hydrolysis of methyl 3-benzoylacrylates has been investigated, and the substituent effects were analyzed using the Hammett equation. nih.gov Similarly, the hydrolysis of methyl-substituted aryl phosphates has been studied, yielding a linear Hammett plot. pjsir.org For the alkaline hydrolysis of ethyl benzoates in an ethanol/water mixture, the reaction constant ρ has been determined to be +2.498, indicating a high sensitivity to substituent effects. wikipedia.org
The data below, from studies on related ester hydrolysis reactions, illustrates the application of the Hammett equation.
| Reaction Series | Reaction Constant (ρ) | Interpretation |
| Alkaline hydrolysis of ethyl benzoates | +2.498 | High sensitivity to substituents; negative charge buildup in the transition state. wikipedia.org |
| Hydrolysis of substituted cinnamic acid ester | +1.267 | Moderate sensitivity to substituents. wikipedia.org |
| Alkaline hydrolysis of O-aryl thionobenzoates | -0.35 (βlg) | Poor correlation with σ⁻, better with σ⁰, suggesting a complex mechanism. nih.gov |
These values provide a framework for predicting the kinetic behavior of this compound in alkaline hydrolysis. Given the presence of the benzoyl group, which can influence the electronic environment of the ester, it is expected that its hydrolysis would also follow a Hammett-type relationship.
Radical Chemistry and Reaction Pathways
This compound possesses functional groups that can participate in radical reactions. The generation of a radical intermediate can lead to a variety of reaction pathways, including cyclization and fragmentation.
The benzoyl group plays a significant role in the radical chemistry of adjacent moieties. Studies on α-benzoyl carbonyl compounds have shown that the benzoyl group can act as a "protecting group" in radical processes, enhancing the efficiency of cyclization and the rate of subsequent fragmentation steps. nih.gov This effect has been observed in radical cyclization reactions initiated by tributyltin hydride and AIBN, leading to carbonyl translocation products. nih.gov
A key reaction pathway for radicals derived from molecules like this compound is intramolecular addition, or cyclization. wikipedia.orglibretexts.org The formation of five- and six-membered rings is generally favored in these reactions. wikipedia.org The intramolecular addition of a carbon-centered radical to a keto group is a known process, although it can be reversible. libretexts.org For radicals generated from precursors containing a benzoyl group, cyclization can occur onto the aromatic ring. For example, the benzoylmethyl radical has been shown to react with alkenes to form adduct radicals that can then cyclize onto the aromatic ring to form α-tetralones. nih.gov
The general mechanism for such a radical cyclization can be outlined as follows:
Radical Generation: A radical is formed at a specific position on the molecule, for instance, by hydrogen abstraction or from a suitable precursor.
Radical Cyclization: The generated radical attacks an unsaturated part of the molecule, such as the aromatic ring or a carbonyl group, to form a cyclic radical intermediate. wikipedia.org
Product Formation: The cyclized radical is then quenched, for example, by abstracting a hydrogen atom from a donor molecule like tributyltin hydride, to yield the final product. libretexts.org
In the context of this compound, a radical generated on the propionate (B1217596) chain could potentially undergo intramolecular addition to the benzoyl carbonyl group or the phenyl ring, leading to various cyclic products. The regioselectivity of this cyclization would be governed by the relative stability of the resulting radical intermediates and the transition states leading to them.
β-Methyl Scission of tert-Butoxyl Radicals
The generation of radical species is a fundamental aspect of many organic reactions. One such process is the β-methyl scission of tert-butoxyl radicals, which decompose into a methyl radical and an acetone (B3395972) molecule. This process is thermodynamically spontaneous, but its rate and selectivity can be significantly influenced by catalysts.
Mechanistic studies have revealed that iron catalysts can play a crucial role in facilitating this scission. youtube.com Density Functional Theory (DFT) calculations have shown that coordination of the tert-butoxyl radical to an iron center substantially lowers the activation energy for the β-methyl scission. In the absence of a catalyst, the free tert-butoxyl radical undergoes scission with an activation energy of 9.3 kcal/mol. However, when coordinated to an iron catalyst, this barrier is reduced to a range of 3.9 to 5.2 kcal/mol. youtube.com This significant reduction in the energy barrier makes the iron-catalyzed pathway an exceptionally facile process, enabling the selective formation of methyl radicals even at low temperatures. youtube.com The solvent environment can also influence the rate of scission, with both polarity and the capacity for hydrogen bonding accelerating the reaction. vedantu.com
This catalytic assistance is a key factor in reactions that utilize precursors of tert-butoxyl radicals to generate methyl radicals for subsequent steps, such as in certain carboazidation reactions. youtube.com
Table 1: Activation Energy for β-Methyl Scission of tert-Butoxyl Radical
| Reaction Condition | Activation Energy (kcal/mol) |
|---|---|
| Uncatalyzed (Free Radical) | 9.3 youtube.com |
| Iron-Catalyzed | 3.9 - 5.2 youtube.com |
Radical Relay Pathways in Carboazidation of Alkenes
Radical relay processes are sophisticated mechanisms that enable the sequential formation of multiple bonds in a single operation. In the context of the iron-catalyzed carboazidation of alkenes, a radical relay pathway is proposed to explain the observed products. youtube.com This process circumvents the need for a challenging direct addition of an acyl-metal species to an alkene. mnstate.edu
The catalytic cycle is initiated by a single electron transfer (SET) from an iron catalyst to a radical precursor like tert-butyl peroxybenzoate (TBPB). This step generates a tert-butoxyl radical, which, as previously described, undergoes a facile iron-assisted β-methyl scission to produce a methyl radical and acetone. youtube.com
The crucial radical relay step occurs next. The newly formed methyl radical reacts with an alkyl iodide, abstracting the iodine atom to generate methyl iodide and a new carbon-centered radical. It is this secondary carbon radical that then adds to the alkene, forming an internal radical intermediate. This intermediate can then proceed through an outer-sphere radical azidation process to yield the final carboazidation product. youtube.com This relay strategy, where one radical species is used to generate another that is more suitable for the desired transformation, is a powerful tool in modern synthetic chemistry. mnstate.eduresearchgate.net
Formation of Side Products in Enzymatic Reactions (e.g., 3-benzoylpropionate from benzaldehyde)
Enzymatic reactions, prized for their high selectivity, can still generate side products through competing reaction pathways. The formation of 3-benzoylpropionate from benzaldehyde (B42025) in a biocatalytic context can be understood by examining the mechanisms of enzymatic aldol condensations. Aldolases, the enzymes that catalyze these reactions, typically operate via one of two major pathways, depending on the class of enzyme. libretexts.org
Class I Aldolases: These enzymes, found in plants and animals, utilize an active site lysine (B10760008) residue. The substrate (a ketone) forms an imine (or Schiff base) with the lysine. Subsequent deprotonation does not form an enolate but rather a more stable enamine intermediate, which then acts as the nucleophile, attacking an aldehyde. libretexts.org
Class II Aldolases: Predominantly found in bacteria and fungi, these enzymes utilize a divalent metal cation, typically Zn²⁺, as a cofactor. The metal ion coordinates to the carbonyl oxygen of the ketone substrate, stabilizing the resulting enolate intermediate formed upon deprotonation. libretexts.org
In a mixed aldol condensation involving benzaldehyde and a ketone, the reaction can produce either a mono- or di-addition product. mnstate.edu For instance, in the reaction between benzaldehyde and acetone, if the reaction proceeds to completion, the disubstitution product, dibenzalacetone, is formed. However, if the reaction is incomplete due to factors like reactant stoichiometry or insufficient time, a significant side product is the monosubstitution product, benzalacetone (4-phenylbut-3-en-2-one). mnstate.edumnstate.edu The name 3-benzoylpropionate refers to the saturated keto-acid, while the direct aldol product is typically an unsaturated ketone; these structures are closely related.
In a hypothetical enzymatic system designed to catalyze a double aldol condensation using benzaldehyde as the electrophile, the same principle applies. The formation of the mono-addition product, a structural analog of 3-benzoylpropionate, would be a highly probable side product. This occurs if the mono-addition intermediate is released from the active site before a second molecule of benzaldehyde can react. mnstate.edumnstate.edu The reversibility of the initial aldol addition also plays a role; depending on metabolic conditions, aldolases can catalyze both the forward (condensation) and reverse (cleavage) reactions. libretexts.org
Table 2: Mechanistic Features of Aldolase Classes
| Feature | Class I Aldolase | Class II Aldolase |
|---|---|---|
| Organism | Plants, Animals libretexts.org | Bacteria, Fungi libretexts.org |
| Key Intermediate | Enamine libretexts.org | Metal-stabilized Enolate libretexts.org |
| Cofactor | None (Active Site Lysine) libretexts.org | Divalent Metal Cation (e.g., Zn²⁺) libretexts.org |
Applications in Advanced Chemical Synthesis
Pharmaceutical Synthesis Intermediate
The primary application of Methyl 3-benzoylpropionate is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). APIs are the core components of drugs that produce the intended therapeutic effects. biosynth.comnih.gov This compound functions as a foundational building block, which is a molecule incorporated into the structure of a more complex final product. researchgate.net
A notable use of this compound is as a starting material in the synthesis of Fluoxetine (B1211875), the active ingredient in the antidepressant medication Prozac™. nih.gov Fluoxetine is a selective serotonin (B10506) reuptake inhibitor (SSRI) used to treat depression and other conditions. nih.govtcichemicals.com The synthesis process can be adapted to produce not only the racemic mixture of fluoxetine but also its individual enantiomers (R and S isomers), which can have different pharmacological profiles. nih.govyoutube.comresearchgate.net
The synthesis begins with the chiral reduction of the ketone group in this compound. nih.gov This step is crucial for establishing the stereochemistry required for the specific enantiomers. Various synthetic strategies have been developed for creating optically pure fluoxetine, often involving the enantioselective reduction of a ketone precursor like this compound. researchgate.net
In the synthetic pathway to fluoxetine starting from this compound, the initial step is a reduction that converts the keto-ester into a γ-hydroxy ester. nih.gov This intermediate can then be hydrolyzed to yield 4-hydroxy-4-phenylbutanoic acid. Subsequently, this acid can be condensed to form the corresponding γ-lactone (a cyclic ester). nih.gov This lactone is a key intermediate that undergoes further reactions, including a Hoffman rearrangement and reduction, to eventually form the backbone of the fluoxetine molecule. nih.gov
Active Pharmaceutical Ingredients (APIs) are the biologically active components of a medicinal product. biosynth.comnih.gov The manufacturing process of an API involves a series of chemical reactions where starting materials and intermediates are converted into the final drug substance. nih.gov this compound serves as a key "building block" in this context. researchgate.net Its chemical structure is strategically utilized to construct parts of the final API molecule. Its role in the synthesis of fluoxetine is a primary example of its application as a building block for a major commercial pharmaceutical. nih.gov The incorporation of such intermediates is a foundational concept in the pharmaceutical industry for creating complex and effective drugs. frontiersin.org
Research has been conducted on derivatives of 3-benzoylpropionic acid, for which this compound is the methyl ester, as potential antirheumatic agents. Current time information in Bangalore, IN. Studies have explored the chemical synthesis and pharmacological properties of these derivatives for their potential use in treating arthritis. Current time information in Bangalore, IN. This research highlights the utility of the 3-benzoylpropionate scaffold as a basis for developing new non-steroidal anti-inflammatory agents. Current time information in Bangalore, IN.
Precursor in Material Science Research
While this compound is a well-established intermediate in pharmaceutical synthesis, its application as a precursor in material science research is not as widely documented in available literature.
There is limited specific information in the search results detailing the use of this compound as a monomer or initiator in polymerization reactions. While polymerization is a common technique in material science, and various esters and ketones are used, the direct involvement of this compound in synthesizing specific polymers is not prominently featured in the provided research. Research in this area often focuses on other compounds for creating polymers like poly(γ-benzyl-L-glutamate).
Development of Novel Functional Materials
While direct studies focusing exclusively on this compound for the development of novel functional materials are not extensively documented, its structural motifs are integral to the synthesis of advanced materials such as photoactive polymers. The benzoyl group, in particular, is a well-known photosensitizer. In the broader context of materials science, compounds with similar functionalities are employed in creating photochromic materials for applications like optical data processing.
The synthesis of photoactive copolymers often involves the functionalization of a polymer backbone with photoactive molecules. For instance, copolymers derived from maleic anhydride (B1165640) and vinyl monomers can be functionalized through esterification, a reaction for which this compound is a suitable candidate. The ester and ketone functionalities present in this compound could be exploited to incorporate it into polymer chains or to act as a photo-crosslinkable unit, thereby imparting specific light-responsive properties to the resulting material.
Furthermore, the benzoyl moiety is a key component of benzoyl peroxide, a widely used radical initiator in polymer synthesis. This suggests the potential of this compound derivatives to be used in initiating polymerization reactions for creating new polymers with tailored properties.
Role in the Synthesis of Biologically Active Compounds
This compound and its parent acid, 3-benzoylpropionic acid, are key intermediates in the synthesis of a diverse array of biologically active compounds, including analgesics, anti-inflammatory agents, immunomodulatory compounds, and precursors for anticancer agents.
The core structure of this compound is a valuable scaffold for the synthesis of molecules with analgesic properties. For example, research has been conducted on the synthesis and pharmacological evaluation of diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide and related compounds, which have shown analgesic activity. The propionic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic effects.
3-Benzoylpropionic acid derivatives have been a subject of study for the development of new anti-inflammatory agents. A notable example is the synthesis of Ketoprofen, a well-known NSAID, where 5-benzoyl-3-methyl-2-indolinone is a key intermediate. The synthesis of this intermediate can involve reactions utilizing the structural features present in this compound.
In other research, novel series of methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates have been synthesized and evaluated for their inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov One of the synthesized compounds demonstrated an IC50 value comparable to the established NSAID, indomethacin. nih.gov
The following table summarizes the findings of a study on novel indolizine (B1195054) derivatives as potential anti-inflammatory agents:
| Compound | Substitution | COX-2 IC50 (µM) |
| 4a | R = H, R1 = H | >10 |
| 4b | R = H, R1 = CH3 | 8.42 |
| 4c | R = H, R1 = OCH3 | 7.91 |
| 4d | R = H, R1 = Cl | 9.15 |
| 4e | R = CH3, R1 = H | 6.71 |
| 4f | R = CH3, R1 = CH3 | 7.23 |
| 4g | R = CH3, R1 = OCH3 | 6.98 |
| Indomethacin | - | 6.50 |
Data sourced from a study on methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates. nih.gov
Derivatives of 3-benzoylpropionic acid have also been investigated for their potential immunomodulatory activities. While specific studies on this compound itself are limited in this direct context, the broader class of compounds is of interest in modulating the immune response. The structural framework allows for modifications to synthesize compounds that can interact with various targets within the immune system.
The structural backbone provided by this compound is utilized in the synthesis of compounds with potential anticancer properties. For instance, benzofuran (B130515) derivatives, which can be synthesized from precursors related to 3-benzoylpropionic acid, have been developed as novel antitumor agents.
One study reported the synthesis of 3-methyl/3-(morpholinomethyl)benzofuran derivatives that exhibited inhibitory activity against non-small cell lung cancer cell lines. tcichemicals.com These compounds were found to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov
The table below presents the in vitro cytotoxic activity of selected benzofuran derivatives against A549 non-small cell lung cancer cells:
| Compound | Substitution | A549 IC50 (µM) |
| 4b | 3-methylbenzofuran derivative | 1.48 |
| 15a | 3-(morpholinomethyl)benzofuran derivative | 1.50 |
| 16a | 3-(morpholinomethyl)benzofuran derivative | 1.52 |
| Staurosporine | (Reference drug) | 1.50 |
Data sourced from a study on the development of benzofuran derivatives as novel antitumor agents. tcichemicals.com
Advanced Spectroscopic and Computational Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.
Stereochemical Analysis using NMR
While Methyl 3-benzoylpropionate itself is achiral, NMR spectroscopy is a powerful tool for the stereochemical analysis of related chiral molecules or when the compound is used as a starting material for creating stereocenters. For instance, in studies involving the synthesis of substituted alkynes or heterocyclic compounds, the stereochemistry of intermediates and products is crucial. st-andrews.ac.uk The precise spatial arrangement of atoms, or stereochemistry, can significantly influence the properties and reactivity of a molecule. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the proximity of different protons within a molecule, thereby helping to deduce its three-dimensional structure.
Furthermore, in reactions involving β-ketoesters like this compound, the formation of enol or enolate intermediates is common. thermofisher.com NMR spectroscopy can be used to study the keto-enol tautomerism, which is a dynamic equilibrium between the keto and enol forms of the molecule. thermofisher.comasu.edu The relative amounts of the keto and enol tautomers can be determined by integrating the corresponding signals in the ¹H NMR spectrum, providing insight into the stability of each form under different conditions. thermofisher.comasu.edu
Structural Elucidation and Purity Determination
¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation and purity assessment of this compound. st-andrews.ac.ukresearchgate.net The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, characteristic signals would include those for the aromatic protons of the benzoyl group, the methylene (B1212753) protons of the propionate (B1217596) chain, and the methyl protons of the ester group. chemicalbook.com
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. nih.gov The carbonyl carbons of the ketone and ester groups, the aromatic carbons, the methylene carbons, and the methoxy (B1213986) carbon all appear at distinct chemical shifts. nih.gov The combination of ¹H and ¹³C NMR data allows for an unambiguous assignment of the molecule's structure. youtube.comyoutube.com Furthermore, the integration of signals in the ¹H NMR spectrum can be used to determine the relative number of protons, confirming the structure and assessing the purity of the sample by detecting signals from any impurities present. nih.gov
Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | ~7.2 - 8.0 | ~128 - 137 |
| -CH₂- (adjacent to C=O ketone) | ~3.3 | ~33 |
| -CH₂- (adjacent to C=O ester) | ~2.8 | ~28 |
| -OCH₃ | ~3.7 | ~52 |
| C=O (Ketone) | - | ~198 |
| C=O (Ester) | - | ~173 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns. miamioh.edu
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. nih.gov This accuracy allows for the determination of the elemental formula of this compound (C₁₁H₁₂O₃), as the measured mass can be matched to a unique combination of atoms. nih.gov This is a critical step in confirming the identity of a newly synthesized compound or for verifying the composition of a commercial sample. st-andrews.ac.uk
Fragmentation Pattern Analysis
In a mass spectrometer, molecules are ionized and then fragmented. The pattern of these fragments provides a molecular fingerprint that can be used for structural elucidation. miamioh.edulibretexts.org For this compound, characteristic fragmentation would likely involve cleavage at the bonds adjacent to the carbonyl groups. miamioh.eduyoutube.com Common fragments would include the benzoyl cation (C₆H₅CO⁺, m/z 105) and fragments resulting from the loss of the methoxy group (-OCH₃) or the entire ester group. nih.govmiamioh.edu Analysis of these fragmentation patterns can confirm the connectivity of the different parts of the molecule. researchgate.nettutorchase.com
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| Fragment Ion | m/z (mass-to-charge ratio) | Structure |
| Molecular Ion [M]⁺ | 192 | [C₁₁H₁₂O₃]⁺ |
| Benzoyl Cation | 105 | [C₆H₅CO]⁺ |
| Phenyl Cation | 77 | [C₆H₅]⁺ |
| Loss of Methoxy Group | 161 | [M - OCH₃]⁺ |
| Loss of Carbomethoxy Group | 133 | [M - COOCH₃]⁺ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wpmucdn.com Different types of bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound.
For this compound, the IR spectrum would show strong absorption bands characteristic of its two carbonyl groups. nih.govlibretexts.org The ketone C=O stretch typically appears around 1685 cm⁻¹, while the ester C=O stretch is found at a higher frequency, around 1735 cm⁻¹. wpmucdn.comlibretexts.orglibretexts.org The difference in frequency is due to the electronic effects of the adjacent atoms. The spectrum would also display absorptions for the C-O single bond of the ester group, typically in the range of 1300-1000 cm⁻¹, as well as absorptions for the aromatic C-H and C=C bonds of the benzene (B151609) ring. libretexts.orgspectroscopyonline.comspectroscopyonline.com
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |
| Ketone | C=O Stretch | ~1685 |
| Ester | C=O Stretch | ~1735 |
| Ester | C-O Stretch | ~1300 - 1100 |
| Aromatic Ring | C=C Stretch | ~1600 - 1450 |
| Aromatic C-H | C-H Stretch | ~3100 - 3000 |
| Aliphatic C-H | C-H Stretch | ~3000 - 2850 |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.
X-ray crystallography is a powerful tool for confirming the stereochemistry and dominant conformation of a molecule in the solid state. For this compound, which is achiral, the focus would be on its conformation. The crystal structure would reveal the dihedral angles between the phenyl group, the ketone, and the propionate chain. For instance, in the crystal structure of 3-benzoylpropionic acid, the interplanar angle between the carboxyl group and the benzene ring was found to be 81.1°. ias.ac.in Similar analysis for this compound would elucidate how the molecule packs in a crystal lattice and the intermolecular interactions that stabilize the crystal structure.
Computational Chemistry and Molecular Modeling
Computational chemistry offers a theoretical lens to explore the properties and reactivity of this compound, complementing experimental findings.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to investigate the mechanisms of reactions involving this compound. researchgate.netepstem.net These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction pathways, activation energies, and the factors that control the reaction's outcome. For example, in the study of related compounds, quantum chemical calculations have been used to elucidate reaction mechanisms and understand electronic properties. researchgate.netepstem.net
Computational methods can also be used to predict the spectroscopic properties of this compound, which can then be compared with experimental data for validation. researchgate.net For instance, the vibrational frequencies in the IR spectrum can be calculated and correlated with the experimental spectrum to aid in the assignment of absorption bands. arxiv.org Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These theoretical predictions can be invaluable in interpreting complex spectra and confirming the proposed molecular structure. researchgate.netnist.gov
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for the design and optimization of biologically active compounds. For derivatives of 3-benzoylpropionic acid, to which this compound belongs, SAR investigations have been conducted to understand how chemical modifications influence their therapeutic effects. These studies are crucial for developing analogs with enhanced potency and selectivity.
Research into a series of 3-benzoylpropionic acid derivatives has revealed that their immunomodulatory and arthritis-suppressing activities are significantly influenced by the nature and position of substituents on the benzoyl moiety. nih.gov A quantitative SAR analysis of thirty such compounds demonstrated that the electronic properties and the structural features of the substituents on the benzene ring are key determinants of their biological activity in rat models of adjuvant-induced arthritis. nih.gov
The core findings from these SAR studies can be summarized as follows:
Electronic Effects of Substituents: The electronic nature of the substituents on the phenyl ring plays a critical role in modulating the biological activity. This suggests that the interaction of the compound with its biological target is sensitive to the electron density distribution in the aromatic ring.
Structural Features of Substituents: Besides electronic effects, the size, shape, and position of the substituents are also important. These features can affect the compound's ability to fit into the binding site of its target protein and can influence its pharmacokinetic properties.
The table below provides a conceptual illustration of the structure-activity relationships for 3-benzoylpropionic acid derivatives based on the published research. The specific activity data for each compound is not publicly available in the abstract, but the table demonstrates the principles derived from the study.
| Compound Series | Substituent (R) on Benzene Ring | General Electronic Effect | Observed Activity Trend |
| 1 | Electron-donating groups (e.g., -OCH₃, -CH₃) | Increases electron density in the ring | Varied, dependent on position and steric factors |
| 2 | Electron-withdrawing groups (e.g., -Cl, -NO₂) | Decreases electron density in the ring | Generally associated with significant activity |
| 3 | Bulky groups (e.g., -C(CH₃)₃) | Steric hindrance | Can decrease activity if it prevents optimal binding |
| 4 | Hydrogen bond donors/acceptors (e.g., -OH, -NH₂) | Can form specific interactions with the target | Potentially increases binding affinity and activity |
This table is a generalized representation based on the principles of SAR and the findings reported in the cited literature. nih.gov
These SAR studies provide a foundational framework for the rational design of new, more effective anti-inflammatory agents based on the 3-benzoylpropionic acid scaffold. Future research in this area will likely involve more advanced computational methods, such as 3D-QSAR and molecular docking, to further refine the understanding of the molecular interactions governing the activity of these compounds.
Future Research Directions and Emerging Applications
Exploration of Novel Catalytic Systems for Synthesis
The synthesis of Methyl 3-benzoylpropionate and its analogs is traditionally achieved through Friedel-Crafts acylation. masterorganicchemistry.comyoutube.comchemguide.co.uk However, the future of its synthesis lies in the development of more efficient, selective, and environmentally benign catalytic systems. Research is increasingly focused on moving away from stoichiometric Lewis acids like aluminum chloride, which generate significant waste, towards catalytic and recyclable alternatives. nih.govorganic-chemistry.orgruc.dkbeilstein-journals.org
One promising direction is the use of solid acid catalysts and metal triflates, such as bismuth triflate, which have demonstrated high efficiency and recyclability in Friedel-Crafts acylation reactions. ruc.dk These catalysts can be easily separated from the reaction mixture, simplifying purification and reducing environmental impact. Another area of active investigation is the application of biocatalysis. Enzymes, such as Baeyer-Villiger monooxygenases, have been identified for their ability to catalyze the oxidation of ketones, a key step in the synthesis of related esters. nih.gov The exploration of enzymes tailored for the specific synthesis of this compound could lead to highly selective and green manufacturing processes.
Furthermore, the development of novel catalytic systems is not limited to the synthesis of the parent compound. Catalytic methods for the derivatization of this compound are also a key research focus. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce a variety of substituents onto the aromatic ring, paving the way for a diverse library of derivatives with tailored properties.
| Catalyst Type | Advantages | Potential Application in this compound Synthesis |
| Solid Acid Catalysts | Recyclable, reduced waste, ease of separation | Greener alternative to traditional Lewis acids in Friedel-Crafts acylation. |
| Metal Triflates | High catalytic activity, water tolerant, recyclable | Efficient synthesis with lower catalyst loading and milder reaction conditions. |
| Biocatalysts (Enzymes) | High selectivity, mild reaction conditions, environmentally benign | Enantioselective synthesis of chiral derivatives and green production routes. |
| Palladium Catalysts | Versatile for C-C and C-heteroatom bond formation | Synthesis of a wide range of functionalized derivatives. |
Integration into Advanced Flow Chemistry and Microreactor Technologies
The transition from batch to continuous manufacturing is a paradigm shift in the chemical industry, and this compound is well-suited for this evolution. The integration of its synthesis into advanced flow chemistry and microreactor technologies offers numerous advantages, including enhanced heat and mass transfer, improved safety for highly exothermic reactions like Friedel-Crafts acylation, and the potential for automated, on-demand production. masterorganicchemistry.comgoogle.comnih.govmdpi.com
Microreactors, with their high surface-area-to-volume ratio, allow for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.comnih.gov This level of control can lead to higher yields, improved selectivity, and a reduction in by-product formation. For the synthesis of β-keto esters, flow processes have been developed that demonstrate the potential for rapid and efficient production. nih.govacs.org The application of these technologies to the synthesis of this compound could significantly streamline its production, making it more cost-effective and scalable.
Future research in this area will likely focus on the development of integrated flow systems that combine synthesis, purification, and even in-line analysis. The design of bespoke microreactors optimized for the specific kinetics of the reactions involved in this compound synthesis and derivatization will be a key area of exploration.
Design and Synthesis of New Derivatives with Enhanced Bioactivity
This compound serves as a valuable scaffold for the design and synthesis of new derivatives with potential biological activity. biosynth.com The presence of a ketone and an ester group provides two reactive handles for further chemical modification, allowing for the introduction of diverse functional groups. The benzoyl moiety also offers a site for substitution on the aromatic ring, further expanding the chemical space that can be explored.
Research in this area is directed towards the synthesis of derivatives with a range of therapeutic applications. For instance, by modifying the core structure, it may be possible to develop compounds with anticancer, anti-inflammatory, or antimicrobial properties. The synthesis and biological evaluation of derivatives of related benzofuran (B130515) and benzophenone (B1666685) structures have shown promising results, indicating the potential for discovering novel bioactive molecules based on the this compound framework. nih.govmdpi.comresearchgate.net
The systematic exploration of structure-activity relationships (SAR) will be crucial in guiding the design of new derivatives. By synthesizing a library of compounds with systematic variations in their structure and evaluating their biological activity, researchers can identify the key structural features responsible for a desired therapeutic effect.
| Derivative Class | Potential Biological Activity | Rationale |
| Heterocyclic Analogs | Anticancer, Antimicrobial | Introduction of nitrogen, sulfur, or oxygen-containing rings can enhance biological interactions. |
| Substituted Benzophenones | Antitumor, Antiviral | Modifications to the benzoyl ring can modulate binding to biological targets. nih.gov |
| Chalcone-like Derivatives | Anti-inflammatory, Antioxidant | The α,β-unsaturated ketone motif is a common feature in bioactive natural products. |
| Amide Derivatives | CNS activity, Enzyme inhibition | Replacement of the ester with an amide can improve metabolic stability and hydrogen bonding capacity. |
Computational Design and De Novo Drug Discovery Applications
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery, and they are poised to play a significant role in the future of this compound research. Techniques such as quantitative structure-activity relationship (QSAR) studies, pharmacophore modeling, and molecular docking can be used to predict the biological activity of novel derivatives and to guide their design. nih.goviosrjournals.orgnih.govnih.govbiolscigroup.us
QSAR models can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, allowing for the prediction of the activity of yet-to-be-synthesized molecules. iosrjournals.orgnih.govnih.govbiolscigroup.us Pharmacophore modeling can identify the essential three-dimensional arrangement of functional groups required for binding to a specific biological target. nih.gov Molecular docking simulations can then be used to predict the binding mode and affinity of designed compounds to their target protein.
De novo drug design algorithms, which can generate novel molecular structures with desired properties, also hold immense promise. By using the this compound scaffold as a starting point, these algorithms can generate a vast number of virtual compounds that can then be screened for their potential as drug candidates. This in silico approach can significantly accelerate the drug discovery process and reduce the costs associated with the synthesis and testing of large numbers of compounds. nih.gov
Investigation of Environmental Impact and Green Synthesis Scale-Up
The principles of green chemistry will be a guiding force in the scale-up of this compound synthesis. nih.govorganic-chemistry.orgbeilstein-journals.org This includes the use of renewable feedstocks, the development of solvent-free or green solvent-based reaction conditions, and the minimization of waste generation. The adoption of greener methodologies, such as the use of methanesulfonic anhydride (B1165640) as a metal- and halogen-free promoter for Friedel-Crafts acylations, represents a significant step in this direction. organic-chemistry.org
The ultimate goal is to develop a sustainable and economically viable process for the large-scale production of this compound. This will require a multi-faceted approach that combines the development of novel catalytic systems, the integration of flow chemistry, and a commitment to minimizing the environmental impact of the entire production process.
Q & A
Q. What are the established synthetic routes for Methyl 3-benzoylpropionate, and what experimental protocols are recommended for reproducibility?
this compound (CAS 25333-24-8) is typically synthesized via esterification of 3-benzoylpropionic acid with methanol under acidic catalysis. A detailed protocol should include stoichiometric ratios, solvent selection (e.g., anhydrous methanol), reaction temperature (60–80°C), and purification methods (e.g., distillation or recrystallization). Journals like the Beilstein Journal of Organic Chemistry require experimental sections to specify reagent purity, reaction monitoring (TLC/GC-MS), and yield calculation . For reproducibility, supplementary materials should provide NMR (¹H/¹³C), IR, and HPLC purity data for batches beyond the five highlighted in the main text .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be presented to meet journal standards?
Key techniques include:
- ¹H/¹³C NMR : To confirm ester functionality (δ ~3.6 ppm for methyl ester) and aromatic protons (δ ~7.5 ppm).
- IR Spectroscopy : For carbonyl stretches (C=O at ~1720 cm⁻¹ for ester and ketone groups).
- Mass Spectrometry (EI-MS) : To verify molecular ion peaks (m/z 192.21). Journals mandate that primary data for novel compounds include full spectral assignments, while known compounds require citations to prior datasets . Avoid overcrowding figures; use supplementary files for extensive spectral libraries .
Q. What are the primary research applications of this compound in organic synthesis, and how is its role as an intermediate justified?
Q. How can researchers optimize the synthesis of this compound to address challenges such as low yields or byproduct formation?
Low yields often arise from incomplete esterification or side reactions (e.g., transesterification). Optimization strategies include:
- Catalyst Screening : Compare H₂SO₄ vs. p-toluenesulfonic acid efficiency.
- Solvent-Free Conditions : Reduce side products by avoiding reactive solvents.
- In Situ Monitoring : Use FT-IR or GC-MS to track reaction progress. Advanced studies should employ design-of-experiment (DoE) frameworks to systematically vary parameters (temperature, catalyst loading) and analyze outcomes via ANOVA .
Q. What methodologies are recommended for resolving contradictions in spectroscopic data (e.g., NMR, IR) of this compound across different studies?
Discrepancies may stem from impurities, solvent effects, or instrumentation calibration. To resolve these:
- Cross-Validation : Compare data with independent techniques (e.g., X-ray crystallography for unambiguous structure confirmation).
- Standardized Protocols : Adopt IUPAC-recommended NMR referencing (e.g., TMS in CDCl₃).
- Collaborative Reproducibility : Replicate experiments using shared reagents and conditions. Journals emphasize rigorous spectral interpretation and citation of original datasets .
Q. In designing catalytic studies involving this compound, how should reaction conditions be systematically varied to elucidate mechanistic pathways?
Mechanistic studies require controlled variation of:
- Catalyst Type : Homogeneous (e.g., Pd/C) vs. heterogeneous catalysts.
- Temperature/Pressure : To isolate thermodynamic vs. kinetic products.
- Isotopic Labeling : Use deuterated methanol to trace ester group origins. Advanced research should integrate kinetic isotope effects (KIE) and computational modeling (DFT) to propose reaction pathways .
Methodological Best Practices
- Experimental Reproducibility : Follow journal guidelines for detailing apparatus, reagent sources, and purification steps .
- Data Presentation : Use tables to summarize yields, spectroscopic peaks, and comparative reactivity. Avoid cluttering figures with excessive structures or annotations .
- Safety and Waste Management : Although not classified as hazardous (GHS), adhere to institutional protocols for solvent disposal and waste segregation .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
